N-(2-nitro-9H-fluoren-3-yl)acetamide N-(2-nitro-9H-fluoren-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20162345
InChI: InChI=1S/C15H12N2O3/c1-9(18)16-14-8-13-11(7-15(14)17(19)20)6-10-4-2-3-5-12(10)13/h2-5,7-8H,6H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol

N-(2-nitro-9H-fluoren-3-yl)acetamide

CAS No.:

Cat. No.: VC20162345

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2-nitro-9H-fluoren-3-yl)acetamide -

Specification

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
IUPAC Name N-(2-nitro-9H-fluoren-3-yl)acetamide
Standard InChI InChI=1S/C15H12N2O3/c1-9(18)16-14-8-13-11(7-15(14)17(19)20)6-10-4-2-3-5-12(10)13/h2-5,7-8H,6H2,1H3,(H,16,18)
Standard InChI Key UPMNEZPDVZWREZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=C2CC3=CC=CC=C3C2=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

N-(2-Nitro-9H-fluoren-3-yl)acetamide belongs to the fluorene family, featuring a bicyclic system of two benzene rings connected by a five-membered ring. The nitro group (-NO2_2) occupies the 2-position, while the acetamide moiety (-NHCOCH3_3) is attached to the 3-position (Figure 1) . The IUPAC name derives from this substitution pattern, with the fluorene backbone numbered according to standard bicyclic hydrocarbon conventions.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC15H12N2O3\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{3}ChemSpider
Molecular Weight268.27 g/molChemSpider
Canonical SMILESCC(=O)NC1=C(C2=C3C=CC=CC3=CC2=C1)N+[O-]PubChem
InChI KeyHEIMRNMDKUVGDM-UHFFFAOYSA-NSpectraBase

The nitro group induces significant electronic effects, making the 3-position susceptible to nucleophilic substitution reactions, while the acetamide group contributes to hydrogen-bonding capabilities.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through sequential functionalization of fluorene:

  • Nitration: Fluorene undergoes electrophilic aromatic nitration at the 2-position using a nitric acid-sulfuric acid mixture. The reaction proceeds at 0–5°C to minimize di-nitration byproducts .

  • Acetylation: The resulting 2-nitrofluorene is treated with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to install the acetamide group at the 3-position .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Nitration Temperature0–5°CMaximizes mono-nitration
Acetic Anhydride Ratio1.2 equivalentsPrevents over-acylation
Reaction Time (Step 2)4–6 hoursCompletes amidation

Industrial Scalability

While no large-scale production data exist for this specific compound, analogous fluorene derivatives are manufactured in batch reactors with:

  • Temperature-controlled nitration vessels (0–50°C capacity)

  • Closed-loop solvent recovery systems for acetic acid

  • Continuous centrifugation for product isolation

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the pure compound shows:

  • Melting point: 198–202°C (decomposition observed above 220°C)

  • Exothermic decomposition peak at 245°C, indicative of nitro group instability under thermal stress

Solubility Profile

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)
Dimethyl sulfoxide12.3 ± 0.5
Dichloromethane8.9 ± 0.3
Ethanol2.1 ± 0.1
Water<0.01

The low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for biological applications.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective reactions:

  • Sulfonation: Concentrated H2_2SO4_4 at 80°C introduces sulfonic acid groups at the 7-position

  • Halogenation: Br2_2/FeBr3_3 yields 4-bromo derivatives (70% yield)

Reductive Transformations

Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, producing N-(2-amino-9H-fluoren-3-yl)acetamide—a potential intermediate for heterocyclic synthesis .

HazardPrecautionary Measure
Explosive DecompositionAvoid thermal shock >200°C
Skin IrritationNitrile gloves, lab coat
Inhalation RiskFume hood with HEPA filter

No acute toxicity data (LD50_{50}) exist, but structural analogs classify as Category 4 oral toxins (estimated LD50_{50} > 2000 mg/kg) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator